molecular formula C9H11NO2S B13201186 (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No.: B13201186
M. Wt: 197.26 g/mol
InChI Key: AGQPICIMOSZNKU-QMMMGPOBSA-N
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Description

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a complex organic compound that belongs to the class of benzothiopyrans This compound is characterized by its unique structure, which includes an amino group and a dihydrobenzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted benzaldehyde and a thiol, followed by cyclization in the presence of a base to form the benzothiopyran ring. The amino group can be introduced through subsequent reactions involving amination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the benzothiopyran ring can interact with enzymes and receptors, modulating various biochemical pathways. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-Hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
  • (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the amino group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

(4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1

InChI Key

AGQPICIMOSZNKU-QMMMGPOBSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=CC=CC=C2[C@H]1N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1N

Origin of Product

United States

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